1,3-Diphenyl-2-propyn-1-ol

Übersicht

Beschreibung

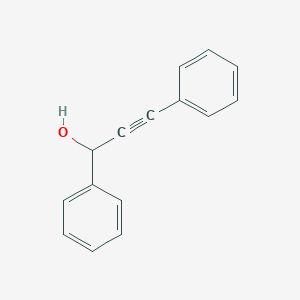

1,3-Diphenyl-2-propyn-1-ol is an organic compound with the molecular formula C15H12O. It is also known as 1,3-Diphenylpropargyl alcohol. This compound is characterized by the presence of two phenyl groups attached to a propyn-1-ol backbone. It is a yellow crystalline solid with a strong aromatic odor and is used as an intermediate in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Anti-Cancer Activity : Research has shown that derivatives of 1,3-Diphenyl-2-propyn-1-ol exhibit anti-cancer properties. For instance, studies have reported that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and suppressing tumor growth through various mechanisms, including modulation of signaling pathways related to cell survival and apoptosis .

- Anti-Inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and phospholipase A2 (PLA2), which are crucial in the inflammatory response . Molecular docking studies have further elucidated the interactions between these compounds and the target enzymes, providing insights into their mechanism of action.

- Antimicrobial Activity : this compound derivatives have demonstrated antimicrobial properties against various pathogens. This includes effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Material Science Applications

- Photopolymerization : The compound is used in the synthesis of photopolymers due to its ability to undergo photopolymerization reactions. It can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability . The introduction of chromene skeletons via Mitsunobu coupling has been explored to improve the functionality of photopolymer systems.

- Organic Light Emitting Diodes (OLEDs) : Research has indicated potential applications of this compound in OLED technology. Its unique electronic properties make it suitable for use as an emissive material in OLED devices, contributing to advancements in display technologies .

Case Studies

Vorbereitungsmethoden

1,3-Diphenyl-2-propyn-1-ol can be synthesized through various methods. One common method involves the condensation reaction of phenylacetylene and benzaldehyde under alkaline conditions. The reaction typically requires careful control of reaction conditions and time to optimize yield and selectivity .

Another method involves the catalytic enantioselective addition of terminal alkynes to aldehydes. For example, (S)-1,3-Diphenyl-2-propyn-1-ol can be prepared using (S)-BINOL and InBr3 as catalysts in the presence of dichloromethane and dicyclohexylmethylamine .

Analyse Chemischer Reaktionen

1,3-Diphenyl-2-propyn-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to form saturated alcohols.

Substitution: Propargylic substitution reactions with nucleophiles such as alcohols, thiols, and amines are common.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. Major products formed from these reactions include carbonyl compounds, saturated alcohols, and substituted propargylic compounds .

Wirkmechanismus

The mechanism of action of 1,3-Diphenyl-2-propyn-1-ol involves its ability to undergo electrophilic and nucleophilic reactions. In propargylic substitution reactions, the compound reacts with nucleophiles to form substituted products. The presence of the phenyl groups enhances the stability of the intermediate formed during the reaction .

Vergleich Mit ähnlichen Verbindungen

1,3-Diphenyl-2-propyn-1-ol can be compared with similar compounds such as:

1,1-Diphenyl-2-propyn-1-ol: This compound has a similar structure but with different substitution patterns.

1,3-Diphenyl-2-propen-1-ol: This compound has a double bond instead of a triple bond.

1-Phenyl-2-propyn-1-ol: This compound has only one phenyl group attached to the propyn-1-ol backbone

The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its applications in various fields of research.

Biologische Aktivität

1,3-Diphenyl-2-propyn-1-ol is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

This compound can be synthesized through several methods, including the reaction of phenylacetylene with benzaldehyde, often catalyzed by organometallic reagents such as zinc . The compound features a propargylic alcohol structure, which allows it to participate in various chemical reactions, including oxidation and reduction processes.

The biological activity of this compound is largely attributed to its structural components:

- Hydroxyl Group : This functional group can engage in hydrogen bonding and participate in redox reactions.

- Phenyl Rings : The presence of phenyl rings enhances the compound's ability to interact with biological targets through π-stacking interactions.

These features contribute to its activity against various biological targets, including inflammatory pathways and cancer cell lines.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated its effectiveness in inhibiting phospholipase A(2) and cyclooxygenases (COX-1 and COX-2), key enzymes involved in the inflammatory process . The compound's ability to modulate cytokine production (IL-6 and TNF-α) further supports its role as an anti-inflammatory agent.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against human breast cancer cell lines (e.g., MCF-7). These compounds demonstrated higher cytotoxicity compared to standard treatments like Tamoxifen . The mechanism appears to involve apoptosis induction and the inhibition of cancer cell proliferation.

Case Studies

Several studies have explored the biological activities of this compound derivatives:

Eigenschaften

IUPAC Name |

1,3-diphenylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZWMODRWHHWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304730 | |

| Record name | 1,3-diphenyl-prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817-49-8 | |

| Record name | α-(2-Phenylethynyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 167103 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1817-49-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-diphenyl-prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diphenyl-2-propyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 1,3-Diphenyl-2-propyn-1-ol in organic synthesis?

A: this compound serves as a valuable reagent in various organic reactions, particularly in propargylation reactions. [, ] Research highlights its use in synthesizing propargylic ethers, which are important intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. [] Additionally, it can be employed in the synthesis of diaryl-propanones, another class of compounds with diverse applications. []

Q2: What are the advantages of using metallic triflates immobilized in ionic liquids as catalysts for propargylation reactions with this compound?

A: Metallic triflates like Bi(OTf)3, Sc(OTf)3, and Yb(OTf)3, when immobilized in ionic liquids, offer several benefits as catalysts for propargylation reactions using this compound. [] These systems facilitate one-pot reactions with various arenes under mild conditions. Moreover, the ionic liquid/metallic triflate combination allows for catalyst recycling and reuse without significant loss of activity, promoting sustainable chemical processes. []

Q3: Can you elaborate on the use of FeCo/graphitic carbon shell nanocrystals embedded in mesoporous silica spheres for catalyzing reactions involving this compound?

A: Research demonstrates the successful synthesis and application of FeCo/graphitic carbon shell nanocrystals embedded in mesoporous silica spheres (FeCo/GC@MSS) as magnetically recyclable catalysts. [] These nanomaterials exhibit high stability and excellent catalytic activity in the propargylation reaction of this compound with phenol. [] The magnetic properties of these nanocatalysts facilitate easy separation and recovery from the reaction mixture, further enhancing their practical applicability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.